1-Amino-2-(thiophen-3-yl)propan-2-ol

Übersicht

Beschreibung

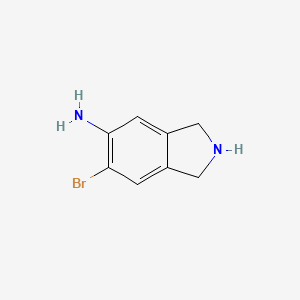

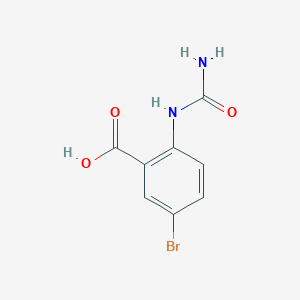

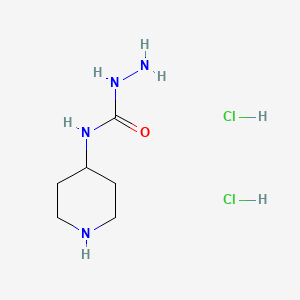

“1-Amino-2-(thiophen-3-yl)propan-2-ol” is a chemical compound with the molecular formula C7H11NOS . It belongs to the class of organic compounds known as 3-alkylindoles .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “1-Amino-2-(thiophen-3-yl)propan-2-ol”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “1-Amino-2-(thiophen-3-yl)propan-2-ol” consists of a thiophene ring attached to a propan-2-ol molecule with an amino group . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms .Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Use

- Synthesis of Antidepressants: An important application of 1-Amino-2-(thiophen-3-yl)propan-2-ol is its use as an intermediate in the synthesis of antidepressants. It plays a crucial role in the creation of R-Duloxetine, a widely used antidepressant. Various synthesis methods starting from acetylthiophene, thiophene, and thiophenecarboxaldehyde have been explored, with a focus on improving the synthesis process for this compound (吴佳佳 et al., 2017).

Reactivity and Chemical Synthesis

- Role in Gewald and Dimroth Reactions: This compound has been utilized as an activated ketomethylenic compound in Gewald and Dimroth reactions. Its high reactivity in these anion reactions is critical for constructing the 1,2,3-triazole and thiophene frameworks, enabling the synthesis of these compounds in high yields and minimal time (N. Pokhodylo & O. Shyyka, 2014).

Inhibitory Effects and Corrosion Prevention

- Inhibitive Performance on Carbon Steel Corrosion: Tertiary amines in the series of 1,3-di-amino-propan-2-ol, which include variants of 1-Amino-2-(thiophen-3-yl)propan-2-ol, have been synthesized and demonstrated significant inhibitive effects on carbon steel corrosion. These compounds act as anodic inhibitors, forming protective layers on metal surfaces and retarding anodic dissolution of iron (G. Gao, C. Liang, & Hua Wang, 2007).

Application in Fluorescent Markers

- Development of Fluorescent Biomarkers: A derivative of 1-Amino-2-(thiophen-3-yl)propan-2-ol has been used to develop fluorescent biomarkers. These markers are synthesized from industrial waste products like cardanol and glycerol, showcasing their application in biodiesel quality control and environmental monitoring. These markers exhibit low acute toxicity, making them safe for environmental applications (Bruno Ivo Pelizaro et al., 2019).

Advanced Pharmaceutical Applications

- Synthesis of Platinum Complexes for Anticancer Activity: 1-Amino-2-(thiophen-3-yl)propan-2-ol derivatives have been used to synthesize platinum complexes with potential anticancer properties. These complexes have shown the ability to bind to DNA sequences, suggesting their applicability in cancer treatment. Preliminary studies indicate moderate cytotoxic activity against cancer cells (C. Riccardi et al., 2019).

Eigenschaften

IUPAC Name |

1-amino-2-thiophen-3-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-7(9,5-8)6-2-3-10-4-6/h2-4,9H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJXVNUBGZQVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CSC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-(thiophen-3-yl)propan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methoxyethyl)amino]acetic acid hydrochloride](/img/structure/B1525375.png)

![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride](/img/structure/B1525376.png)

![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)

![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)

![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)